![molecular formula C39H34NOP B14914091 (S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazoline ring.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a strong base.
Attachment of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced through a phosphine coupling reaction, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the oxazoline ring, converting it to an amino alcohol.
Substitution: The tert-butyl and diphenylphosphanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Amino Alcohols: Resulting from reduction of the oxazoline ring.
Functionalized Derivatives: Produced through substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is used as a chiral ligand in asymmetric catalysis. It is particularly effective in hydrogenation, hydroformylation, and cross-coupling reactions, where it helps achieve high enantioselectivity.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its ability to induce chirality is crucial in the development of drugs with specific stereochemistry.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. They are investigated for their roles in drug development, particularly in creating enantiomerically pure compounds.
Industry
Industrially, the compound is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis makes it valuable for producing high-purity products.
Mécanisme D'action
The compound exerts its effects through its chiral ligand properties. It coordinates with metal catalysts, forming a chiral environment that influences the stereochemistry of the reaction products. The molecular targets include transition metal complexes, and the pathways involve coordination chemistry and catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
®-Ph-BPE: A chiral diphosphine ligand with similar applications in catalysis.
Uniqueness
(4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups, which provide a distinct steric and electronic environment. This uniqueness allows for higher enantioselectivity and broader applicability in various catalytic reactions compared to other chiral ligands.
Propriétés
Formule moléculaire |
C39H34NOP |
|---|---|
Poids moléculaire |
563.7 g/mol |
Nom IUPAC |
[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H34NOP/c1-39(2,3)35-26-41-38(40-35)33-24-22-27-14-10-12-20-31(27)36(33)37-32-21-13-11-15-28(32)23-25-34(37)42(29-16-6-4-7-17-29)30-18-8-5-9-19-30/h4-25,35H,26H2,1-3H3/t35-/m1/s1 |
Clé InChI |
VKFBIHDRGMDGJS-PGUFJCEWSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)

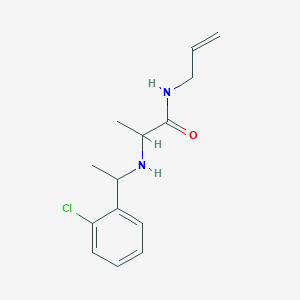
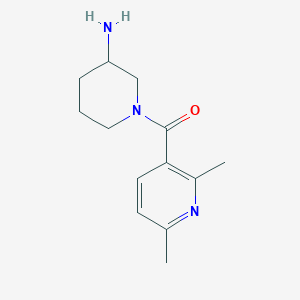
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)


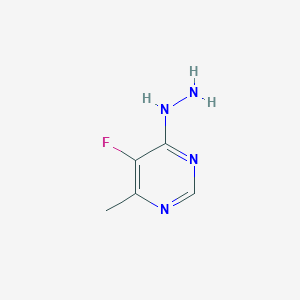
![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)
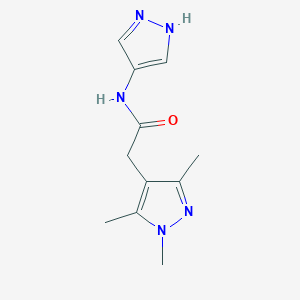
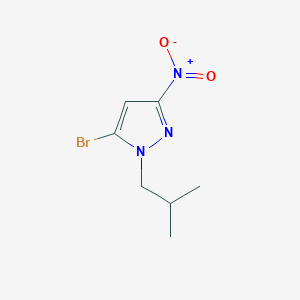
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
